molecular formula C15H17BFNO2S B3238156 2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester CAS No. 1402174-42-8

2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester

Cat. No. B3238156
M. Wt: 305.2 g/mol
InChI Key: NQQDMCPGMZREBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester” can be found in various chemical databases .


Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester” can be found in various chemical databases .

Scientific Research Applications

Antipsychotic Potential

Research on related compounds, such as selective group II metabotropic glutamate receptor agonists, has shown antipsychotic-like effects, potentially suggesting a pathway for exploring the use of "2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester" in similar contexts (Takamori et al., 2003).

Biochemical Inhibition

Compounds with a similar structure have been evaluated as high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase, indicating potential applications in studying and possibly treating conditions related to the kynurenine pathway (Röver et al., 1997).

Anti-Inflammatory Properties

The anti-inflammatory properties of related thiazole compounds have been explored, demonstrating potential for the development of new anti-inflammatory and analgesic agents (DiMartino et al., 1987).

Metabolic Disease Treatment

Enantioselective synthesis of certain compounds related to "2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester" has shown promise in treating metabolic diseases like obesity and non-alcoholic fatty liver disease by inhibiting adipocyte differentiation and lipid accumulation (Sun et al., 2017).

Neuropharmacology

Compounds structurally related to "2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester" have been studied for their effects on neural systems, showing potential applications in treating disorders such as compulsive food consumption, which may extend to other eating disorders with a compulsive component (Piccoli et al., 2012).

Diagnostic Imaging

The research also extends into diagnostic imaging, where related compounds have been utilized in positron emission tomography (PET) imaging for identifying infections like Staphylococcus aureus, indicating a potential area of application for "2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester" in diagnostic imaging and infection identification (Li et al., 2020).

Future Directions

The future directions of research on “2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the development of new borane reagents for SM coupling could be another area of focus .

properties

IUPAC Name

2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-7-5-6-8-11(10)17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQDMCPGMZREBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140498
Record name Thiazole, 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester

CAS RN

1402174-42-8
Record name Thiazole, 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402174-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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